molecular formula C12H21NO4 B6631899 N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide

N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide

Cat. No. B6631899
M. Wt: 243.30 g/mol
InChI Key: HXZQXATYCBDIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, also known as HMOTA, is a compound that has gained attention in the scientific community due to its potential as a drug delivery agent. HMOTA has been found to be effective in delivering drugs to specific targets in the body, which can improve the efficacy and reduce the toxicity of drug treatments.

Scientific Research Applications

N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been extensively studied for its potential as a drug delivery agent. It has been found to be effective in delivering a variety of drugs to specific targets in the body, including anticancer drugs, antibiotics, and anti-inflammatory drugs. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has also been studied for its potential as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT).

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide involves the formation of a stable complex with the drug molecule, which allows for targeted delivery to specific cells or tissues in the body. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been found to bind to the cell membrane, facilitating the uptake of the drug into the cell. Once inside the cell, the drug is released from the N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide complex and exerts its therapeutic effect.
Biochemical and Physiological Effects:
N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has been found to have minimal toxicity and is well tolerated in animal studies. It has been shown to have a low immunogenicity, meaning it does not elicit an immune response in the body. N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide has also been found to be stable under physiological conditions, which is important for its use as a drug delivery agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide as a drug delivery agent is its ability to target specific cells or tissues in the body, which can improve the efficacy and reduce the toxicity of drug treatments. However, there are also limitations to using N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide in lab experiments. One limitation is the difficulty in synthesizing N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, which can be time-consuming and expensive. Another limitation is the variability in the binding affinity of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide with different drug molecules, which can affect the efficacy of drug delivery.

Future Directions

There are many future directions for research on N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide. One area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new drug molecules that have a high binding affinity with N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide, which can improve the efficacy of drug delivery. Additionally, research can be conducted to investigate the use of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide in combination with other drug delivery agents or imaging techniques to further improve drug delivery and monitoring of treatment efficacy.

Synthesis Methods

The synthesis method of N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide involves the reaction of 2,2-dimethoxypropane with N-(2-hydroxyethyl)acetamide in the presence of a strong acid catalyst, followed by the reaction of the resulting intermediate with 1,4-dioxane in the presence of a base catalyst. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c14-9-12(3-6-16-7-4-12)13-11(15)8-10-2-1-5-17-10/h10,14H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZQXATYCBDIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NC2(CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide

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